3-Cyano-5-(2-hydroxymethylphenyl)phenol
Description
3-Cyano-5-(2-hydroxymethylphenyl)phenol is a phenolic derivative characterized by a cyano (-CN) group at position 3, a hydroxyl (-OH) group at position 5, and a 2-hydroxymethylphenyl substituent on the aromatic ring. The hydroxymethyl (-CH2OH) group distinguishes it from other derivatives by introducing hydrogen-bonding capacity and enhanced hydrophilicity, which may influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
3-hydroxy-5-[2-(hydroxymethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,16-17H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZUUAWDNQSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684665 | |
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-97-3 | |
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(2-hydroxymethylphenyl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxymethylphenylboronic acid with 3-cyanophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or ethanol, and requires heating to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Cyano-5-(2-carboxyphenyl)phenol.
Reduction: Formation of 3-Amino-5-(2-hydroxymethylphenyl)phenol.
Substitution: Formation of various substituted phenolic derivatives.
Scientific Research Applications
3-Cyano-5-(2-hydroxymethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key analogs and their substituent-driven differences:
*Calculated value based on structural similarity.
Key Observations:
- Hydrophilicity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to fluorine (electronegative but hydrophobic) and chlorine (lipophilic) analogs .
- Stability: Methoxy-substituted analogs (e.g., 1261924-88-2) are noted as discontinued products, suggesting instability or synthesis challenges; hydroxymethyl derivatives may face similar oxidative or hydrolytic vulnerabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
